molecular formula C16H20ClNOS B5771630 3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide

3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5771630
M. Wt: 309.9 g/mol
InChI Key: KDKSLXMDWPDKID-UHFFFAOYSA-N
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Description

3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The ethyl group at the 6-position can be introduced via Friedel-Crafts alkylation using ethyl halides and a Lewis acid catalyst.

    Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative with an appropriate amine, in this case, 3-methylbutylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and ethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving benzothiophenes.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive benzothiophenes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, benzothiophenes can interact with various molecular targets such as enzymes, receptors, or nucleic acids, influencing pathways like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-1-benzothiophene-2-carboxamide
  • 3-chloro-1-benzothiophene-2-carboxamide
  • N-(3-methylbutyl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene core, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNOS/c1-4-11-5-6-12-13(9-11)20-15(14(12)17)16(19)18-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKSLXMDWPDKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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